molecular formula C5H9NO4 B613155 Aspartic acid, 2-methyl- CAS No. 3227-17-6

Aspartic acid, 2-methyl-

Cat. No.: B613155
CAS No.: 3227-17-6
M. Wt: 147,13 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Aspartic acid, 2-methyl- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a methyl group attached to the second carbon of the aspartic acid backbone. It is of significant interest in various fields of scientific research due to its unique structural and functional properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyl-L-Aspartic Acid interacts with various enzymes, proteins, and other biomolecules. Aspartic acid, from which 2-Methyl-L-Aspartic Acid is derived, is involved in protein synthesis, nucleotide metabolism, the TCA cycle, glycolysis, and hormone biosynthesis

Cellular Effects

Aspartic acid, its parent compound, plays a crucial role in neurotransmission in some brain regions . It is plausible that 2-Methyl-L-Aspartic Acid may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that aspartic acid can readily ionize with a charge of +1 at physiological pH and can be posttranslationally modified to form acetyllysine, hydroxylysine, and methyllysine . It is possible that 2-Methyl-L-Aspartic Acid may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

2-Methyl-L-Aspartic Acid is likely involved in the aspartic acid metabolic pathway, which is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the TCA cycle, glycolysis, and hormone biosynthesis . It may interact with various enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aspartic acid, 2-methyl- can be achieved through several methods. One common approach involves the asymmetric hydroamination of fumaric acid using biocatalysts such as N’-disuccinic acid lyase. This method allows for the efficient addition of structurally diverse arylalkylamines to fumarate, yielding N-arylalkyl-substituted L-aspartic acids with high enantioselectivity .

Industrial Production Methods: Industrial production of Aspartic acid, 2-methyl- often involves the chiral resolution of racemic mixtures. For instance, the enzymatic resolution of N-methyl-D,L-aspartic acid using a predicted N-demethylase from Chloroflexi bacterium 54-19 has been reported. This method provides a foundation for the mild synthesis of N-methyl-D,L-aspartic acid in industry .

Chemical Reactions Analysis

Types of Reactions: Aspartic acid, 2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its functional properties.

Common Reagents and Conditions: Common reagents used in the reactions of Aspartic acid, 2-methyl- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of Aspartic acid, 2-methyl-, which can be used in further chemical synthesis and applications.

Scientific Research Applications

Aspartic acid, 2-methyl- has a wide range of scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of pharmaceuticals and nutraceuticals. In biology, it is used to study the metabolic pathways of amino acids and their role in cellular processes. In medicine, it has potential therapeutic applications in the treatment of neurological disorders and metabolic diseases. In industry, it is utilized in the production of food additives and other commercial products .

Comparison with Similar Compounds

Aspartic acid, 2-methyl- can be compared with other similar compounds such as L-Aspartic Acid, D-Aspartic Acid, and N-Methyl-D-Aspartic Acid. While L-Aspartic Acid and D-Aspartic Acid are naturally occurring amino acids with distinct roles in metabolism, Aspartic acid, 2-methyl- is unique due to the presence of the methyl group, which imparts different chemical and biological properties. N-Methyl-D-Aspartic Acid, on the other hand, is known for its role as a potent agonist of a glutamate receptor subtype and is used in the treatment of neurological disorders .

Properties

IUPAC Name

(2S)-2-amino-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAYDJFPMMUKOI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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